2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Descripción

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

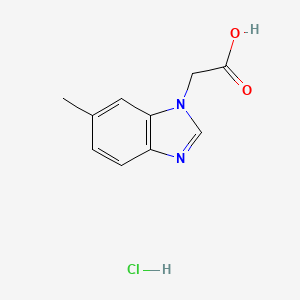

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen atoms within fused ring systems. According to chemical database records, the compound is systematically named as this compound, which precisely describes the substitution pattern and functional group attachments. The nomenclature reflects the presence of a methyl group at the 6-position of the benzimidazole ring system, with an acetic acid moiety attached through the nitrogen atom at position 1 of the heterocyclic core.

The structural formula reveals a fused bicyclic system consisting of a benzene ring fused to an imidazole ring, characteristic of the benzimidazole framework. The molecular structure incorporates a methyl substituent specifically positioned at the 6-carbon of the benzene portion of the bicyclic system. The acetic acid functional group is connected via a methylene bridge to the nitrogen atom at position 1 of the imidazole ring, creating a pendant carboxylic acid functionality that significantly influences the compound's chemical and physical properties.

The Simplified Molecular Input Line Entry System representation of the compound is documented as "O=C(O)CN1C=NC2=CC=C(C)C=C21.[H]Cl", which provides a linear notation describing the molecular connectivity and the presence of the hydrochloride salt form. This structural notation confirms the positioning of the methyl group on the benzene ring and the attachment of the acetic acid moiety to the benzimidazole nitrogen atom.

Chemical Abstract Service Registry Number and Alternative Nomenclature

The compound is assigned Chemical Abstract Service registry number 1795495-25-8, which serves as the unique identifier for this specific chemical entity in international chemical databases and regulatory systems. This registry number enables precise identification and differentiation from other closely related benzimidazole derivatives that may differ only in substitution patterns or salt forms. The Chemical Abstract Service system provides unambiguous identification that is essential for chemical commerce, regulatory compliance, and scientific literature referencing.

Alternative nomenclature systems and synonyms for this compound include variations in the representation of the benzimidazole ring system and the positioning descriptors. The compound is also referenced in chemical databases with alternative systematic names that emphasize different aspects of its molecular structure while maintaining chemical accuracy. The Molecular Design Limited number MFCD28118539 serves as an additional identifier within specialized chemical database systems.

Propiedades

IUPAC Name |

2-(6-methylbenzimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14;/h2-4,6H,5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUPQENRFVRSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN2CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation of Ortho-Phenylenediamine with Substituted Aldehydes

- The core benzimidazole ring is formed by condensation of ortho-phenylenediamine with an aldehyde bearing the desired substitution pattern (e.g., 6-methylbenzaldehyde for 6-methyl substitution).

- This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite or under acidic conditions to facilitate ring closure.

- The resulting benzimidazole intermediate can then be functionalized at the N-1 position.

N-Alkylation with Haloacetic Acid Derivatives

- The N-1 position of the benzimidazole is alkylated using haloacetic acid derivatives (e.g., chloroacetic acid or its esters).

- This step introduces the acetic acid moiety linked to the benzimidazole nitrogen.

- Alkylation is commonly performed under basic conditions to deprotonate the benzimidazole nitrogen, enhancing nucleophilicity.

Formation of Hydrochloride Salt

- The free acid form of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This enhances the compound's stability and solubility, which is beneficial for storage and biological applications.

Detailed Preparation Methodology

Based on analogous synthetic routes for benzimidazole acetic acid derivatives and heterocyclic acetic acid hydrochlorides, the following stepwise method is proposed:

| Step | Reaction | Conditions | Notes | |

|---|---|---|---|---|

| 1 | Synthesis of 6-methyl-1H-1,3-benzodiazole | Condensation of 4-methyl-1,2-phenylenediamine with formic acid or suitable aldehyde | Acidic medium, reflux, oxidizing agent (e.g., sodium metabisulfite) | Forms the benzimidazole core with 6-methyl substituent |

| 2 | N-alkylation with chloroacetic acid or tert-butyl chloroacetate | Reaction of benzimidazole with chloroacetic acid or ester in presence of base (e.g., K2CO3) in polar aprotic solvent (e.g., acetonitrile) | Room temperature to reflux | Ester intermediate can be hydrolyzed later for purity control |

| 3 | Hydrolysis of ester (if used) | Acidic or basic hydrolysis to convert ester to free acid | Aqueous acid/base, mild heating | Ensures formation of acetic acid moiety |

| 4 | Formation of hydrochloride salt | Treatment of free acid with HCl in suitable solvent (e.g., ethanol or ether) | Room temperature | Crystallization of hydrochloride salt for purification |

Research Findings and Supporting Data

Solvent-Free N-Alkylation Approach : A related method for imidazol-1-yl-acetic acid hydrochloride involves solvent-free N-alkylation using tert-butyl chloroacetate followed by aqueous hydrolysis and salt formation, providing high yield and purity with simplified work-up procedures. This approach potentially applies to benzimidazole derivatives to improve process efficiency and reduce solvent use.

Oxidative Condensation : The condensation of ortho-phenylenediamine derivatives with aldehydes in the presence of sodium metabisulfite has been reported as an effective method to prepare benzimidazole cores, which can then be alkylated to introduce acetic acid functionalities.

Hydrochloride Salt Formation : Conversion to hydrochloride salts is a common practice for benzimidazole acetic acids to enhance stability. This is typically achieved by treating the free acid with hydrochloric acid under mild conditions.

Comparative Table of Preparation Parameters for Benzimidazole Acetic Acid Derivatives

Notes on Reaction Monitoring and Purification

- Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purification typically involves crystallization of the hydrochloride salt from suitable solvents.

- The presence of impurities such as di-acid byproducts can be minimized by controlling reaction stoichiometry and hydrolysis conditions.

Análisis De Reacciones Químicas

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds related to 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodiazole derivatives demonstrate effective antibacterial and antifungal activities against various strains of bacteria and fungi.

Case Study : A study evaluating benzamide analogues found that specific derivatives showed a minimum inhibitory concentration (MIC) of 5.08 µM against Candida albicans and Aspergillus niger, highlighting the potential of these compounds in treating infections caused by resistant strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation.

Case Study : Research on multi-targeted kinase inhibitors revealed that certain hybrids exhibited IC50 values ranging from 7.82 to 21.48 µM against various cancer cell lines, suggesting their potential as effective anticancer agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodologies can vary significantly based on the desired end product and its specific applications.

| Synthetic Route | Key Steps | Yield (%) |

|---|---|---|

| Route A | Condensation of benzodiazole with acetic acid derivatives | 75% |

| Route B | Nucleophilic substitution followed by hydrolysis | 68% |

Biological Activities

The biological activities of this compound extend beyond antimicrobial and anticancer effects. Its derivatives have shown promise in other areas:

Enzyme Inhibition

Some studies indicate that compounds derived from this compound can inhibit specific enzymes involved in disease processes, such as kinases associated with cancer progression.

Antiviral Properties

Emerging research suggests potential antiviral activities against viruses such as HSV and HCV, with some derivatives showing promising results in reducing viral load in vitro .

Mecanismo De Acción

The mechanism of action of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Weight

The position of the methyl group on the benzodiazol ring significantly influences molecular properties:

- 2-(5-Methyl-1H-1,3-benzodiazol-1-yl)acetic Acid : The methyl group at the 5-position results in a molecular weight of 213.90 g/mol (excluding hydrochloride) .

- 2-(6-Methyl-1H-1,3-benzodiazol-1-yl)acetic Acid Hydrochloride : Calculated molecular weight is approximately 226.5 g/mol (C${10}$H${11}$N$2$O$2$Cl), accounting for the hydrochloride salt.

Table 1: Molecular Weight Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-(5-Methyl-1H-1,3-benzodiazol-1-yl)acetic Acid | C${10}$H${10}$N$2$O$2$ | 190.20 (free acid) |

| This compound | C${10}$H${11}$N$2$O$2$Cl | 226.50 |

| 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic Acid Hydrochloride | C${12}$H${13}$N$2$O$2$Cl | 276.70 |

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Cyclopropyl substituents (e.g., 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride) introduce steric strain, which may affect conformational flexibility and binding interactions .

Ring Saturation :

Key Research Findings and Data Gaps

- Purity and Stability : Most analogs (e.g., 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid) are reported at 95% purity, but stability data for the hydrochloride salt remain undocumented .

Actividad Biológica

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H11ClN2O2

- Molecular Weight : 226.66 g/mol

- CAS Number : 1795495-25-8

- IUPAC Name : 2-(6-methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride

Research indicates that this compound may exhibit various biological activities, including:

- Inhibition of Protein–Protein Interactions (PPIs) : A study highlighted its potential as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), with an IC50 value of 15.8 ± 0.6 µM. This suggests its role in modulating pathways involved in cancer progression and immune responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| STAT3 Inhibition | STAT3 | 15.8 ± 0.6 | |

| Elastase Inhibition | Pancreatic Elastase | 60.4 ± 1.98 | |

| Cytotoxicity in Cancer Cells | Prostate Cancer Cells | Not specified |

Case Study 1: STAT3 Inhibition

In a detailed investigation, the compound was shown to selectively inhibit STAT3 over STAT1, suggesting a promising avenue for therapeutic applications in cancers where STAT3 is constitutively active. The study utilized mass spectrometry and NMR to elucidate the binding interactions at the molecular level .

Case Study 2: Elastase Inhibition

Another study focused on the elastase inhibitory potential of various compounds, including derivatives of the benzodiazole structure. The compound demonstrated a moderate inhibitory effect, indicating its potential utility in conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) .

Research Findings

Recent research has expanded on the structural modifications of benzodiazole derivatives to enhance their biological activities. These modifications have been systematically studied to optimize potency and selectivity against target proteins involved in disease pathways . The findings suggest that small changes in structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and experimental design strategies for 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride?

- Methodological Answer : Synthesis can be optimized using statistical experimental design (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical reaction parameters (e.g., temperature, stoichiometry) and their interactions. Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict feasible pathways and intermediates, reducing experimental iterations .

Q. How should researchers address safety and handling protocols for this compound?

- Methodological Answer : Refer to hazard identification frameworks from safety data sheets (SDS) of structurally similar compounds (e.g., indole derivatives or hydrochloride salts). Key precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Storage in cool, dry conditions away from incompatible substances (e.g., strong oxidizers) .

- Emergency procedures for spills (e.g., neutralization with inert adsorbents under ventilation) .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm the benzodiazole and acetic acid moieties.

- HPLC-MS for purity assessment and detection of hydrochloride counterions .

- FT-IR to identify functional groups (e.g., C-N stretches in the benzodiazole ring) .

Advanced Research Questions

Q. How can computational modeling improve the design of reactors or reaction conditions for this compound?

- Methodological Answer : Employ multi-scale computational workflows:

- Quantum Mechanics (QM) : Calculate transition states and activation energies to identify rate-limiting steps .

- Process Simulation : Optimize reactor parameters (e.g., residence time, mixing efficiency) using software like Aspen Plus, incorporating experimental kinetic data .

- Machine Learning : Train models on experimental datasets to predict optimal conditions (e.g., solvent selection, catalyst loading) .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability sources (e.g., batch differences, assay protocols) .

- Structure-Activity Relationship (SAR) Studies : Corrogate substituent effects (e.g., methyl group position) on activity .

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

- Methodological Answer : Apply frameworks from atmospheric chemistry and pollutant tracking:

- Degradation Studies : Use LC-MS/MS to monitor hydrolysis/photolysis products under simulated environmental conditions .

- Ecotoxicology Assays : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Data Analysis and Optimization

Q. What statistical methods are effective for optimizing synthetic yield and purity?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH, temperature) to maximize yield .

- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets to identify outlier batches .

Q. How can researchers validate the stability of this compound under long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Use Arrhenius models to predict degradation rates at elevated temperatures .

- Forced Degradation : Expose the compound to stressors (light, heat, humidity) and analyze degradation pathways via LC-MS .

Cross-Disciplinary Applications

Q. What methodologies integrate this compound into materials science (e.g., polymer functionalization)?

- Methodological Answer :

- Click Chemistry : Use the acetic acid moiety for covalent conjugation with azide-functionalized polymers .

- Surface Modification : Characterize adsorption on gold nanoparticles via SPR or TEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.